2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-12-13(19)16-15(17-14(12)20)18-8-7-10-5-3-4-6-11(10)9-18/h3-6H,2,7-9H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMJTXAICLRLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-ethyl-6-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline core. This reaction involves the cyclization of β-phenylethylamine derivatives with acid chlorides in the presence of Lewis acids like phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) .
For the pyrimidinone part, a common approach is the condensation of ethyl acetoacetate with urea or thiourea under basic conditions, followed by cyclization. The final step involves coupling the dihydroisoquinoline and pyrimidinone intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-ethyl-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidinone moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include isoquinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Treatment of Neurodegenerative Diseases
Recent studies indicate that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-ethyl-6-hydroxypyrimidin-4(3H)-one exhibit significant potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . These compounds act as allosteric modulators of dopamine receptors, enhancing dopaminergic signaling without the side effects associated with traditional dopamine agonists .
Case Study: Parkinson's Disease
A patent describes the use of such compounds in pharmaceutical compositions aimed at treating Parkinson's disease. These compounds can improve motor function and reduce cognitive decline associated with the disease .
Antipsychotic Properties
The compound has also been investigated for its antipsychotic properties, particularly in the treatment of schizophrenia . It functions by modulating dopamine receptor activity, potentially offering a new avenue for managing symptoms without typical antipsychotic side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels in the central nervous system, particularly serotonin (5-HT) and norepinephrine (NE), which are associated with mood regulation and seizure activity . The compound may also exhibit anti-inflammatory effects by inhibiting specific enzymes or signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Substituent Effects on Dihydropyrimidinone Derivatives
Key Observations:
- Electron-Donating Groups (e.g., hydroxyl, methoxymethyl) : Improve solubility and hydrogen bonding but may reduce metabolic stability .
- Electron-Withdrawing Groups (e.g., nitro, ethoxycarbonyl) : Increase reactivity but may introduce toxicity risks .
- Bicyclic Moieties (e.g., dihydroisoquinoline): Enhance target selectivity in drug design .
Key Observations:
- Coupling Reactions: Preferred for introducing complex substituents (e.g., dihydroisoquinoline) with high yields .
Spectroscopic and Physicochemical Properties
- IR/NMR Trends: Hydroxyl groups show broad IR peaks ~3200–3500 cm⁻¹, while carbonyls (C=O) absorb at ~1650–1750 cm⁻¹ . Aromatic protons in dihydroisoquinoline appear as multiplet signals at δ 7.2–7.4 ppm in ¹H NMR .
- Solubility : Hydroxyl and methoxymethyl groups improve aqueous solubility compared to nitro or ethoxycarbonyl derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize dihydropyrimidinone derivatives like 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-ethyl-6-hydroxypyrimidin-4(3H)-one?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) under solvent-free conditions using catalysts such as Keggin heteropolyacids (HPAs). For example, a mixture of ethyl acetoacetate, substituted aldehydes, and urea is heated at 80°C with bulk HPA (1 mmol) for 1 hour. The reaction progress is monitored by TLC, and the product is purified via recrystallization from methanol or isopropanol .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Answer : Techniques include:
- NMR spectroscopy : To confirm the presence of the dihydroisoquinoline moiety and pyrimidinone ring.
- Mass spectrometry (MS) : For molecular weight verification.
- X-ray crystallography : To resolve bond connectivity and stereochemistry (e.g., as in CCDC 1893720 for analogous compounds) .
- HPLC purity analysis : To ensure >95% purity .
Advanced Research Questions
Q. What strategies optimize the reaction yield and purity of this compound in large-scale synthesis?
- Answer : Key parameters include:
- Catalyst selection : Bulk HPAs (e.g., HPWO) enhance regioselectivity and reduce side reactions .
- Temperature control : Maintaining 80°C prevents thermal degradation of sensitive functional groups.
- Solvent-free conditions : Minimize byproduct formation and simplify purification .
- Recrystallization solvents : Methanol or isopropanol improve crystal lattice formation for higher purity .
Q. How can molecular docking studies (e.g., using Glide) predict the compound’s interaction with biological targets like α2-adrenoreceptors?
- Answer :
- Grid generation : Use the OPLS-AA force field to model the receptor’s 3D structure.
- Ligand flexibility : Perform torsional energy optimization and Monte Carlo sampling to account for conformational changes.
- Scoring function : Combine empirical and force-field terms to rank poses. Glide 2.5 shows >2x enrichment accuracy compared to GOLD or FlexX, critical for identifying high-affinity binding modes .
Q. How to resolve contradictions in biological activity data (e.g., receptor antagonism vs. agonism)?
- Answer :
- Functional assays : Use radiolabeled binding assays (e.g., H-yohimbine for α2-adrenoreceptors) to measure affinity.
- Signaling pathway analysis : Assess cAMP inhibition (antagonism) or calcium flux (agonism) in cell-based models.
- Structural analogs : Compare with derivatives like fadaltran (α2-antagonist) to identify critical substituents (e.g., dihydroisoquinoline vs. spirocyclic groups) .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Answer :
- pH stability testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products .
Data Interpretation & Methodological Challenges
Q. How to address discrepancies in reported IC values across different assay systems?
- Answer :
- Assay standardization : Use identical cell lines (e.g., CHO-K1 for α2-adrenoreceptors) and buffer conditions (e.g., ammonium acetate pH 6.5) .
- Control compounds : Include reference ligands (e.g., clonidine for α2 receptors) to normalize inter-lab variability.
- Statistical validation : Apply ANOVA or Student’s t-test to confirm reproducibility .
Q. What computational tools validate the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
